1,2-Dilauroyl-sn-glicero-3-fosfoetanolamina

Descripción general

Descripción

1,2-Dilauroil-sn-glicero-3-fosfoetanolamina es un fosfolípido que contiene el ácido láurico de cadena media insertado en las posiciones sn-1 y sn-2. Este compuesto se usa comúnmente en la generación de micelas, liposomas y otros tipos de membranas artificiales . Es un tipo de fosfatidiletanolamina, que es uno de los glicerofosfolípidos ampliamente distribuidos en las células eucariotas .

Aplicaciones Científicas De Investigación

1,2-Dilauroil-sn-glicero-3-fosfoetanolamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

1,2-Dilauroil-sn-glicero-3-fosfoetanolamina ejerce sus efectos integrándose en las membranas biológicas, donde influye en la fluidez y permeabilidad de la membrana. Los objetivos moleculares incluyen varias proteínas y enzimas de membrana, que se ven afectadas por la presencia de este fosfolípido. Las vías involucradas incluyen aquellas relacionadas con la señalización y el transporte de la membrana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1,2-Dilauroil-sn-glicero-3-fosfoetanolamina se puede sintetizar mediante la esterificación del glicerol con ácido láurico, seguida de la fosforilación con etanolamina. La reacción típicamente involucra el uso de catalizadores y condiciones de reacción específicas para garantizar la correcta colocación de las cadenas de ácido láurico en las posiciones sn-1 y sn-2 .

Métodos de producción industrial: La producción industrial de 1,2-Dilauroil-sn-glicero-3-fosfoetanolamina implica procesos de esterificación y fosforilación a gran escala. Estos procesos se optimizan para un alto rendimiento y pureza, a menudo involucrando el uso de técnicas de purificación avanzadas, como la recristalización a partir de etanol o tetrahidrofurano .

Análisis De Reacciones Químicas

Tipos de reacciones: 1,2-Dilauroil-sn-glicero-3-fosfoetanolamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar fosfolípidos oxidados.

Reducción: Se puede reducir para formar fosfolípidos reducidos.

Sustitución: El grupo etanolamina se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen fosfolípidos oxidados y reducidos, así como derivados sustituidos de 1,2-Dilauroil-sn-glicero-3-fosfoetanolamina .

Comparación Con Compuestos Similares

Compuestos similares:

- 1,2-Dilauroil-sn-glicero-3-fosforilglicerol

- 1,2-Dilauroil-sn-glicero-3-fosforilcolina

- 1,2-Dilauroil-sn-glicero-3-fosfato

- 1,2-Dilauroil-sn-glicero-3-etilfosfocolina

Comparación: 1,2-Dilauroil-sn-glicero-3-fosfoetanolamina es única debido a su estructura específica y la presencia del grupo etanolamina, que confiere propiedades bioquímicas distintas. En comparación con compuestos similares, tiene un papel único en la estructura y función de la membrana, así como aplicaciones específicas en la administración de fármacos y estudios de membrana .

Propiedades

Número CAS |

59752-57-7 |

|---|---|

Fórmula molecular |

C29H58NO8P |

Peso molecular |

579.7 g/mol |

Nombre IUPAC |

2-azaniumylethyl [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1 |

Clave InChI |

ZLGYVWRJIZPQMM-HHHXNRCGSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC |

SMILES isomérico |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |

Key on ui other cas no. |

59752-57-7 |

Sinónimos |

1,2-Dilauroyl-sn-glycero-3-Phosphoethanolamine; 1,2-DLPE |

Origen del producto |

United States |

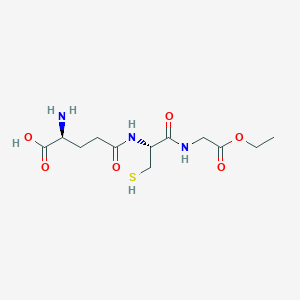

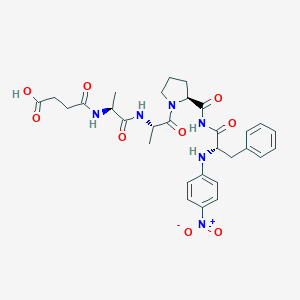

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DLPE influence the characteristics of model lipid membranes?

A1: DLPE can significantly alter the properties of model membranes. For instance, when incorporated into monolayers with other phospholipids, DLPE modifies membrane fluidity and surface potential. [] This effect is also observed in bilayer systems, impacting the diffusion of water molecules within the membrane. [] Moreover, the presence of DLPE can influence the activity of enzymes like phospholipase A2, highlighting its role in modulating membrane-protein interactions. [, ]

Q2: Can you elaborate on the phase behavior of DLPE in model membrane systems?

A2: DLPE exhibits distinct phase behavior in monolayers depending on the lateral pressure. At room temperature, it exists in a liquid expanded (LE) phase below a specific surface pressure, beyond which it transitions into a liquid condensed (LC) phase. [] This transition is marked by a noticeable increase in surface viscosity and compressibility modulus. []

Q3: What are the advantages of using DLPE in liposome preparations?

A3: DLPE is often incorporated into liposome formulations due to its ability to influence liposome size and morphology. [, ] Studies utilizing Coarse Grained Molecular Dynamics (CGMD) simulations have demonstrated that the inclusion of DLPE allows for predicting the resulting liposome size, which aligns with empirical observations. [] This predictability is crucial for controlled drug delivery applications.

Q4: How is DLPE utilized in studying protein-membrane interactions?

A4: Researchers utilize modified DLPE molecules, such as those containing photoactivatable groups, to investigate protein interactions at the membrane interface. [] By incorporating a photoactivatable 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine derivative (ASA-DLPE) into model membranes, researchers can covalently crosslink proteins interacting with the membrane upon UV irradiation. [] This technique enables the identification of membrane-interacting proteins and provides valuable insights into their function.

Q5: What is the role of computational chemistry in understanding DLPE behavior?

A5: Molecular dynamics simulations, specifically CGMD, have proven invaluable in predicting the behavior of DLPE in liposome formulations. [] These simulations can accurately predict liposome size, which is consistent with experimental findings. [] Such computational approaches offer valuable insights into the self-assembly processes of DLPE and its interactions with other molecules.

Q6: Are there any studies on enzymatic modifications of DLPE?

A6: Yes, researchers have explored enzymatic modifications of DLPE for various applications. For instance, phospholipase D (PLD) has been successfully employed to catalyze the transphosphatidylation of DLPE with ethanolamine, leading to the production of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine. [] This enzymatic approach highlights the potential for modifying DLPE's headgroup for targeted applications.

Q7: Can you describe the structural characteristics of DLPE?

A7: DLPE comprises a glycerol backbone with two lauroyl (dodecanoyl) chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine group attached to the sn-3 position. While specific spectroscopic data may vary depending on the study and techniques employed, techniques like neutron diffraction have been used to determine the conformation of DLPE in gel phases, revealing an all-trans conformation of the lauroyl chains and a specific alignment of the zwitterionic dipoles in the headgroups. []

Q8: Is there any information available on the stability of DLPE?

A8: While specific stability data for DLPE might require further investigation, research suggests that giant vesicles produced with DLPE and other phospholipids exhibit stability during long-term storage at 4°C. [] This finding indicates potential for storage and utilization of DLPE-containing formulations, but further research is needed to comprehensively assess its stability under various conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)

![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)